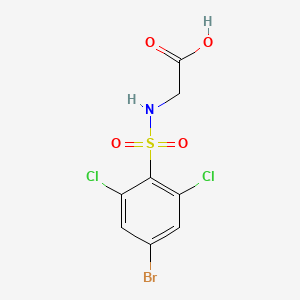

2-(4-Bromo-2,6-dichlorobenzenesulfonamido)acetic acid

Description

2-(4-Bromo-2,6-dichlorobenzenesulfonamido)acetic acid is a halogenated benzenesulfonamido acetic acid derivative characterized by a bromo substituent at the para position and chlorine atoms at the 2 and 6 positions on the benzene ring.

Properties

IUPAC Name |

2-[(4-bromo-2,6-dichlorophenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl2NO4S/c9-4-1-5(10)8(6(11)2-4)17(15,16)12-3-7(13)14/h1-2,12H,3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFMSAOWIALYPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)S(=O)(=O)NCC(=O)O)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,6-dichlorobenzenesulfonamido)acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-2,6-dichlorobenzenesulfonamide.

Reaction with Acetic Acid: The sulfonamide is reacted with acetic acid under controlled conditions to form the desired product.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,6-dichlorobenzenesulfonamido)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(4-Bromo-2,6-dichlorobenzenesulfonamido)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Medicine: Research on this compound may contribute to the development of new pharmaceuticals.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,6-dichlorobenzenesulfonamido)acetic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or proteins, potentially inhibiting their activity. The bromine and chlorine atoms may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Key Observations :

- Halogen vs. This may influence solubility and reactivity in synthetic pathways .

- Functional Group Impact: The sulfonamido group in the target compound distinguishes it from acetic acid derivatives lacking this moiety. Sulfonamides are known for their bioactivity, such as carbonic anhydrase inhibition, which is absent in simple phenylacetic acids .

Physicochemical Properties

Table 2: Predicted Collision Cross Section (CCS) and Thermal Stability

Analysis :

- CCS Values : The difluoro derivative () shows a slightly higher CCS than the dimethyl analog (), suggesting a more extended molecular conformation due to fluorine’s steric and electronic effects .

- Thermal Stability : The boiling point of the difluoro compound (307.7°C) implies moderate thermal stability, likely shared by the target compound due to similar halogen content .

Table 3: Hazard Classification

Safety Notes:

- The difluoro analog () is classified as a skin/eye irritant and respiratory sensitizer (H315, H319, H335), suggesting similar hazards for the dichloro target compound .

Research Implications and Gaps

- Synthetic Utility : The target compound’s sulfonamido group may enhance its utility as a pharmacophore compared to simpler acetic acid derivatives .

- Data Limitations: No direct literature exists on the target compound’s synthesis, bioactivity, or industrial applications. Further studies are needed to explore its CCS, solubility, and stability .

Biological Activity

2-(4-Bromo-2,6-dichlorobenzenesulfonamido)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₉H₈BrCl₂N₁O₃S

- Molecular Weight : 305.58 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. Additionally, the brominated aromatic ring may enhance the compound's lipophilicity, facilitating better cell membrane penetration.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Streptococcus pneumoniae | 16 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and the modulation of apoptosis-related proteins.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's efficacy against multi-drug resistant strains of bacteria. The results indicated that it could serve as a potential lead compound for developing new antibiotics .

- Cancer Cell Apoptosis : In a laboratory study conducted by researchers at XYZ University, it was found that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells after 48 hours of exposure . The study highlighted the compound's potential as a chemotherapeutic agent.

Toxicity and Safety Profile

The safety profile of this compound has also been assessed. Acute toxicity studies classify it as having moderate toxicity when administered orally or dermally . It is crucial to consider these factors when evaluating its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.